molecular formula C15H24 B1238244 cis-beta-Farnesene CAS No. 28973-97-9

cis-beta-Farnesene

Cat. No. B1238244
CAS RN: 28973-97-9
M. Wt: 204.35 g/mol
InChI Key: JSNRRGGBADWTMC-QINSGFPZSA-N
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Description

Cis-beta-Farnesene is a beta-farnesene1. It is a natural product found in Humulus lupulus, Perilla frutescens, and other organisms1. It is the major or sole alarm pheromone in most species of aphid2.



Synthesis Analysis

Beta-Farnesene has promising applications in agriculture, the cosmetics industry, pharmaceuticals, and bioenergy3. A Metabolic Pathway Design-Fermentation Test-Metabolomic Analysis-Target Mining experimental cycle was designed to supplement the shortcomings of rational design in the development of high-producing beta-farnesene strains3. The overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) and the addition of four mixed water-soluble vitamins in the culture medium increased the beta-farnesene titer in the shake flask to 1054.8 mg/L, a 48.5% increase from the initial strain3.



Molecular Structure Analysis

The molecular formula of cis-beta-Farnesene is C15H244. Its molecular weight is 204.35114. The IUPAC Standard InChI is InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3/b15-12-4.



Chemical Reactions Analysis

The research progress, common problems, and strategies of farnesene biosynthesis are reviewed3. They are mainly described from the perspectives of the current status of farnesene biosynthesis in different host cells, optimization of the metabolic pathway for farnesene biosynthesis, and key enzymes for farnesene biosynthesis3.



Physical And Chemical Properties Analysis

The molecular weight of cis-beta-Farnesene is 204.35 g/mol2.


Scientific Research Applications

Photochemistry Studies Research into the photochemistry of β-farnesene has shown its behavior under ultraviolet irradiation, both with and without photosensitizers. Courtney and McDonald (1969) discovered that α-farnesene undergoes cis-trans isomerization, while β-farnesene yields a mixture of bicyclohexanes and a substituted cyclobutene when irradiated (Courtney & McDonald, 1969).

Biological and Ecological Roles The role of (E)-β-farnesene in ecological communication is significant. Crock et al. (1997) found that this sesquiterpene is used extensively by plants and insects for communication, being part of the essential oil of peppermint and synthesized by a cloned sesquiterpene synthase from Mentha x piperita (Crock, Wildung, & Croteau, 1997).

Spectroscopic Characterization Svatoš and Attygalle (1997) have characterized vinyl-substituted, carbon-carbon double bonds, including cis and trans isomers of β-farnesene, using vapor-phase infrared spectra. This characterization aids in understanding the stereochemistry of these bonds in natural products (Svatoš & Attygalle, 1997).

Synthesis Research Research on the synthesis of different isomers of farnesene, including (Z)-β-farnesene, has been conducted by Anet (1970), providing insights into their chemical properties and behaviors (Anet, 1970).

Atmospheric Chemistry The gas-phase reaction of (E)-β-farnesene with ozone has been studied by Kourtchev et al. (2009). They found that this reaction leads to the formation of various carbonyl products, suggesting its role in atmospheric chemistry and potential environmental impacts (Kourtchev, Bejan, Sodeau, & Wenger, 2009).

Biotechnological Production Shi et al. (2021) engineered the yeast Yarrowia lipolytica for overproduction of β‐farnesene. Their study demonstrated how genetic engineering and fermentation processes can be utilized to produce sesquiterpenoids more cost-efficiently (Shi et al., 2021).

Potential in Agriculture and Pest Control The potential of β-farnesene and its derivatives in agriculture, particularly as an insecticidal agent and in controlling aphid populations, has been explored. Sun et al. (2011) synthesized analogues of (E)-β-farnesene with insecticidal activity, suggesting its application in aphid control (Sun et al., 2011).

Neuroprotective Properties Arslan et al. (2020) investigated the neuroprotective effects of farnesene sesquiterpene on an in vitro model of Alzheimer’s disease, suggesting its potential therapeutic application in neurodegenerative disorders (Arslan, Türkez, & Mardinoğlu, 2020).

Lignocellulosic Biomass Utilization Research by You et al. (2019) involved the utilization of corncobs for β-farnesene production in Escherichia coli, demonstrating the viability of using lignocellulosic biomass for sustainable chemical production (You et al., 2019).

properties

IUPAC Name

(6Z)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNRRGGBADWTMC-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=C)C=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\CCC(=C)C=C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017764
Record name (6Z)-beta-Farnesene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Farnesene, (6Z)-

CAS RN

28973-97-9
Record name (Z)-β-Farnesene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28973-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Farnesene, (6Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028973979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6Z)-beta-Farnesene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-FARNESENE, (6Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F9BVF1UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
DA Guo, ZC Lou, ZA Liu - Zhongguo Zhong yao za zhi= Zhongguo …, 1994 - europepmc.org
The volatile oil obtained from Echinops grijisii roots was analysed by GC-MS method. Twenty four constituents have been identified from the oil, among which cis-beta-farnesene and 5-(…
Number of citations: 16 europepmc.org
G Singh, IPS Kapoor, P Singh, CS de Heluani… - Food and chemical …, 2008 - Elsevier
The essential oil and oleoresins (ethanol, methanol, CCl 4 and isooctane) of Zingiber officinale were extracted respectively by hydrodistillation and Soxhlet methods and subjected to GC…
Number of citations: 545 www.sciencedirect.com
N Khairi, HJ Waheed, WM Kamel - … JOURNAL OF SPECIAL …, 2022 - researchgate.net
Objective: the study was conducted to evaluate the qualitative and quantitative properties of Vitex agnus leaves cultivated in Baghdad-Iraq. Methods: leaves of the plant were collected …
Number of citations: 2 www.researchgate.net
E Détár, ÉZ Németh, B Gosztola, I Demján… - … Systematics and Ecology, 2020 - Elsevier
… (in the range of 1%–10%) included limonene, trans-beta-ocimene, lavandulol, terpinene-4-ol, α-terpineol, linalyl acetate, lavandulyl acetate, ß-caryophyllene, cis-beta-farnesene and epi…
Number of citations: 33 www.sciencedirect.com
AAOEO Of, SBIF Cheese, BO Yusuf, AT Ajao, BK Saliu - 2020 - academia.edu
local cheese has been reported to be a high risk food in Nigeria due to the possible transmission of numerous spoilage and pathogenic bacteria. This study therefore investigated not …
Number of citations: 2 www.academia.edu
G Hajjaj, A Bounihi, M Tajani, Y Cherrah… - World Journal of …, 2014 - cabdirect.org
Natural products have served as a source of medicines for centuries, and about half of the pharmaceuticals in use today are derived from natural products. Matricaria chamomilla L.(…
Number of citations: 16 www.cabdirect.org
TT Wai, K Lu - dagonuniversity.edu.mm
Calophyllum amoenum Wall. is a tree belonging to the family Hypericaceae (Guttiferae). The qualitative phytochemical screening of flowers of Calophyllum amoenum Wall. was …
Number of citations: 0 www.dagonuniversity.edu.mm
L Nissen, A Zatta, I Stefanini, S Grandi, B Sgorbati… - Fitoterapia, 2010 - Elsevier
… Limonene was provided by Carl Roth GMBH (Karlsruhe, Deutschland), while, delta-3-carene, gamma-terpinene, terpinolene, cis-beta-farnesene, trans-nerolidol were given by Trade …
Number of citations: 306 www.sciencedirect.com
E Jablonska-Rys - Annales Universitatis Mariae Curie-Sklodowska. Sectio …, 2004
Number of citations: 0
CLEOILIN VIVO
Number of citations: 0

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